![molecular formula C18H13N3O2 B5347602 methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate](/img/structure/B5347602.png)
methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzimidazole family and is widely used as a fluorescent probe for studying biological systems.
作用机制
The mechanism of action of methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate involves the formation of a stable complex with biomolecules such as proteins and nucleic acids. This complex formation leads to changes in the fluorescence properties of the compound, which can be monitored using fluorescence spectroscopy. The binding affinity of this compound towards biomolecules has been reported to be influenced by factors such as pH, temperature, and ionic strength.
Biochemical and Physiological Effects:
This compound has been reported to have low toxicity towards cells and tissues. It has also been shown to have minimal interference with cellular processes such as proliferation and differentiation. This compound has been used for studying various biological processes such as protein-protein interactions, DNA-protein interactions, and lipid-protein interactions.
实验室实验的优点和局限性
The advantages of using methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate in lab experiments include its high sensitivity and selectivity towards biomolecules, low toxicity towards cells and tissues, and high photostability. However, this compound has limitations such as its dependence on factors such as pH, temperature, and ionic strength for binding affinity towards biomolecules. It also requires specialized equipment such as fluorescence spectrophotometers for monitoring fluorescence changes.
未来方向
For research on methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate include the development of new derivatives with improved binding affinity towards biomolecules. This compound can also be used for developing new imaging techniques for studying biological systems. Further research can also focus on exploring the potential applications of this compound in drug discovery and development.
Conclusion:
This compound is a chemical compound with potential applications in various fields of research. Its high sensitivity and selectivity towards biomolecules make it a valuable tool for studying biological processes. The synthesis method of this compound is simple and yields high purity and yield. Future research can focus on developing new derivatives and exploring its potential applications in drug discovery and development.
合成方法
The synthesis of methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to yield the final product. This method has been reported to yield the compound in high purity and yield.
科学研究应用
Methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate has been used as a fluorescent probe for studying biological systems. It has been reported to have high sensitivity and selectivity towards various biomolecules such as proteins, nucleic acids, and lipids. This compound has also been used for imaging live cells and tissues due to its low toxicity and high photostability.
属性
IUPAC Name |
methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-18(22)13-8-6-12(7-9-13)10-14(11-19)17-20-15-4-2-3-5-16(15)21-17/h2-10H,1H3,(H,20,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAOVQWGUYMVLC-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5347522.png)
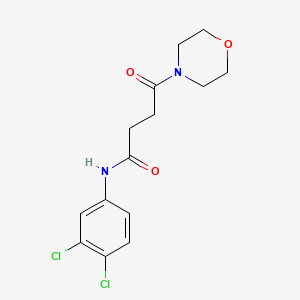

![1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5347543.png)
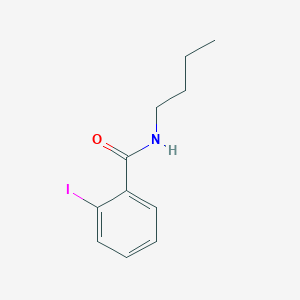
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5347555.png)
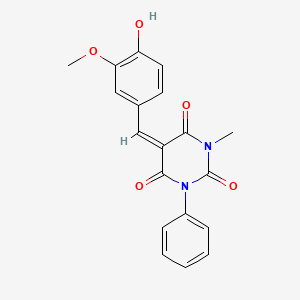
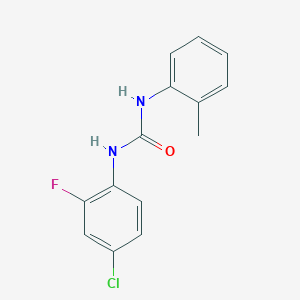
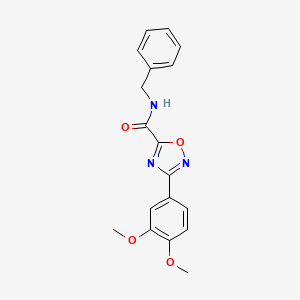
![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)
![2-[(dimethylamino)methyl]-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5347588.png)
![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5347595.png)
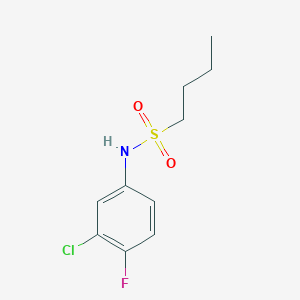
![N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5347607.png)